3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde
Overview
Description
3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde is a compound of interest due to its potential in various chemical syntheses and applications in materials science. Its structure, featuring a pyrazole ring attached to a benzaldehyde moiety, suggests a capability for engaging in diverse chemical reactions.
Synthesis Analysis
The synthesis of pyrazole derivatives often involves condensation reactions, cyclization, and substitution processes. For compounds similar to 3-(1-Methyl-1H-pyrazol-4-yl)benzaldehyde, methodologies might include the reaction of methyl 1-phenyl pyrazolin-5-one under specific conditions to introduce various substituents on the pyrazole ring, as demonstrated by Karale et al. (2002) in their work on pyrazolin-5-ones (Karale et al., 2002).
Molecular Structure Analysis
The molecular structure of pyrazole derivatives is characterized by X-ray crystallography, revealing details such as conformation, bond lengths, and angles. The structure of similar compounds, like 3-(benzo[d][1,3]dioxol-5-yl)-5-(3-methylthiophen-2-yl)-4,5-dihydro-1H-pyrazole-1-carboxamide, has been determined, showing a twisted conformation between rings and a variety of intermolecular interactions (Kumara et al., 2018).
Chemical Reactions and Properties
Pyrazole derivatives engage in numerous chemical reactions, including cyclization, nucleophilic substitution, and condensation. These reactions are pivotal for the synthesis of complex molecules with potential applications in pharmaceuticals and materials science. For example, reactions involving pyrazole derivatives with aldehydes and ketones can lead to a wide range of functionalized compounds (Bogza et al., 2005).
Scientific Research Applications
Medicinal Chemistry and Drug Discovery
Pyrazoles have a wide range of applications in medicinal chemistry and drug discovery . They are used as scaffolds in the synthesis of bioactive chemicals . Pyrazoles have potential applications in the agrochemical and medicinal chemistry industries as pesticides, anti-inflammatory medications, and antitumor drugs .
Agrochemistry
Pyrazoles are also used in agrochemistry . They are used in the synthesis of pesticides .
Coordination Chemistry and Organometallic Chemistry
In coordination chemistry and organometallic chemistry, pyrazoles are used due to their ability to act as ligands .
Synthesis of Fluorinated Fused-Ring Pyrazoles
Fluorinated fused-ring pyrazoles may also possess medicinally useful properties . An example of this is the acid-catalyzed synthesis of a new tricyclic, trifluoromethylated indenopyrazole, 3-methyl-1- (4- (trifluoromethyl)phenyl)indeno [1,2-c]pyrazol-4 (1 H )-one, from 2-acetyl-1,3-indanedione and 4-trifluoromethylphenylhydrazine .
Antileishmanial and Antimalarial Evaluation
Pyrazole derivatives have been evaluated for their antileishmanial and antimalarial activities . A molecular simulation study was performed to justify the potent in vitro antipromastigote activity of a pyrazole derivative .
Synthesis of Isoquinoline Derivatives
A compound similar to “3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde”, specifically “N-(6-Chloro-3-nitropyridin-2-yl)-5-(1-methyl-1H-pyrazol-4-yl)isoquinolin-3-amine”, has been synthesized via a three-step procedure including a Buchwald–Hartwig arylamination with benzophenone imine and a highly regioselective nucleophilic aromatic substitution . The inhibitory potency of the title compound was evaluated for selected kinases harboring a rare cysteine in the hinge region (MPS1, MAPKAPK2 and p70S6Kβ/S6K2) .
Antioxidant Screening
Pyrazole derivatives have been used for antioxidant screening . For example, new 2-cyano-3-(1, 3-diphenyl-1H-pyrazol-4-yl) acryloyl amide derivatives and some pyrazole-based heterocycles have been synthesized and screened for their antioxidant properties .
Antibacterial and Antifungal Activity
Pyrazole derivatives have shown potential antibacterial and antifungal activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential antibacterial and antifungal activity .
Synthesis of Heterocycles
Pyrazoles are used in the synthesis of heterocycles . They are used as scaffolds in the synthesis of bioactive chemicals .
Antipyretic Activity
Pyrazole derivatives have shown potential antipyretic activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential antipyretic activity .
Anti-allergic Activity
Pyrazole derivatives have shown potential anti-allergic activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential anti-allergic activity .
Antiviral Activity
Pyrazole derivatives have shown potential antiviral activity . The structure-activity relationship (SAR) of the synthesized compounds shows potential antiviral activity .
Safety And Hazards
properties
IUPAC Name |
3-(1-methylpyrazol-4-yl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H10N2O/c1-13-7-11(6-12-13)10-4-2-3-9(5-10)8-14/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JMMVYZMDDGBVAW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=CC=CC(=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H10N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40443018 | |
Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(1-Methyl-1H-pyrazol-4-YL)benzaldehyde | |
CAS RN |
179055-93-7 | |
Record name | 3-(1-METHYL-1H-PYRAZOL-4-YL)BENZALDEHYDE | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40443018 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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